Gal(a1-4)Glc(a1-2b)Fruf

Description

Contextualizing Oligosaccharides in Glycochemistry and Glycobiology

Oligosaccharides are carbohydrate polymers consisting of a small number (typically three to ten) of monosaccharide units linked together by glycosidic bonds. carbomimetics.com In the fields of glycochemistry and glycobiology, these molecules are of immense interest due to their profound involvement in a wide array of biological phenomena. acs.org They are known to be key players in cellular recognition, cell-to-cell communication, signal transduction, and immune responses. acs.orguga.edu

The synthesis and study of complex oligosaccharides are central to advancing our understanding of these processes. nih.gov Researchers in glycochemistry focus on developing methods for the chemical and enzymatic synthesis of these complex molecules, which can then be used as tools to probe their biological functions. royalsocietypublishing.org Glycobiology, in turn, investigates the roles of these glycans in living organisms, from their biosynthesis and metabolism to their interactions with other biomolecules like proteins and lipids. ethernet.edu.et The structural complexity and diversity of oligosaccharides present significant challenges but also offer a vast landscape for scientific exploration and therapeutic development. carbomimetics.comroyalsocietypublishing.org

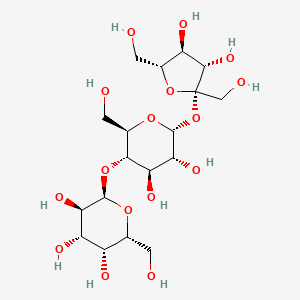

Defining the Unique Glycosidic Linkages of Gal(α1-4)Glc(α1-2β)Fruf: Structural Significance

The trisaccharide Gal(α1-4)Glc(α1-2β)Fruf is defined by its specific arrangement of monosaccharide units and the nature of the glycosidic bonds that connect them. This compound is a member of the raffinose (B1225341) family of oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose (B13894). cambridge.orgwikipedia.org The name itself provides a roadmap to its structure:

Gal(α1-4)Glc : A galactose (Gal) unit is linked to a glucose (Glc) unit via an α-1,4-glycosidic bond. This means the anomeric carbon of galactose (in its α configuration) is connected to the hydroxyl group on the fourth carbon of the glucose molecule.

Glc(α1-2β)Fruf : The glucose unit is, in turn, linked to a fructose (B13574) (Fruf) unit. This is the characteristic linkage of sucrose, where the anomeric carbon of glucose (in its α configuration) is joined to the anomeric carbon of fructose (in its β configuration). slideshare.net

Historical Perspectives on Complex Carbohydrate Research Relevant to Trisaccharides

The journey to understanding complex carbohydrates like trisaccharides has been marked by several key milestones. In the late 19th and early 20th centuries, the foundational work of chemists like Emil Fischer was pivotal in elucidating the stereoisomeric structures of monosaccharides, for which he was awarded the Nobel Prize in Chemistry in 1902. nih.govias.ac.in His development of the Fischer projection formula provided a crucial tool for representing these complex three-dimensional structures on paper. ias.ac.in

The early 20th century also saw significant progress in understanding the linkage of monosaccharides. Walter Haworth's work on the pyranose and furanose ring structures of monosaccharides was a major advancement. nih.gov The development of methods for synthesizing and analyzing complex carbohydrates, including polysaccharides like cellulose (B213188) and starch, further propelled the field forward. torrinomedica.it

A significant leap in understanding the biosynthesis of oligosaccharides came in the mid-20th century with the discovery of nucleotide sugars by Luis Federico Leloir, who received the Nobel Prize in Chemistry in 1970 for his work. nih.gov This discovery revealed the mechanism by which monosaccharides are activated for transfer, a key step in the formation of glycosidic bonds. nih.gov

The establishment of dedicated research centers, such as the Complex Carbohydrate Research Center (CCRC) in 1985, signaled the growing recognition of the importance of this field. uga.edu These centers brought together the necessary multidisciplinary expertise and sophisticated instrumentation to tackle the challenges of elucidating the structures and functions of complex carbohydrates. uga.edu Continued advancements in synthetic chemistry and the integration of computational modeling have further accelerated research, enabling the production of defined carbohydrate structures for a variety of scientific applications. torrinomedica.it

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-VPMWRYNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Natural Distribution, and Proposed Biosynthetic Pathways of Gal α1 4 Glc α1 2β Fruf

Identification and Distribution in Biological Systems

The presence of Gal(α1-4)Glc(α1-2β)Fruf and structurally related oligosaccharides has been documented in a range of organisms, from microorganisms to plants. Its detection often requires sophisticated analytical techniques due to its complexity and potential for low abundance.

Presence in Microorganisms (e.g., bacteria, fungi)

Certain microorganisms are known to produce a diverse array of oligosaccharides. While the specific trisaccharide Gal(α1-4)Glc(α1-2β)Fruf is not extensively documented, related structures and the enzymatic machinery for their synthesis are found in various microbial species. For instance, α-galactosidases, enzymes that hydrolyze terminal α-d-galactose residues, are widely distributed in microorganisms. nih.gov The presence of such enzymes suggests a potential role in the metabolism or synthesis of galactose-containing oligosaccharides. nih.gov

Occurrence in Plant Species and Algae

The raffinose (B1225341) family of oligosaccharides (RFOs), which includes structures like raffinose (Gal(α1-6)Glc(α1-2β)Fruf)) and stachyose (B150584) (Gal(α1-6)Gal(α1-6)Glc(α1-2β)Fruf)), are well-known constituents of various plants and are involved in functions such as carbon storage and transport. nih.govebi.ac.ukbiorxiv.orguantwerpen.bebiorxiv.org These compounds share the sucrose (B13894) (Glc(α1-2β)Fruf) core, indicating that the biosynthetic pathways for such linkages are active in the plant kingdom. biorxiv.orguantwerpen.bebiorxiv.orgscribd.com While the direct α1-4 linkage to glucose in the context of Gal(α1-4)Glc(α1-2β)Fruf is less common than the α1-6 linkage found in RFOs, the general capacity for complex oligosaccharide synthesis is evident.

Trace Detection in Animal-Derived Samples

In animals, the focus of glycobiology has often been on glycoconjugates like glycoproteins and glycolipids. researchgate.net The synthesis of the Galα1-4Galβ1-4GlcNAc epitope, known as the P1 glycotope, is catalyzed by human α1,4-galactosyltransferase (A4galt). biorxiv.org This enzyme is responsible for creating α1-4 galactosyl linkages in glycosphingolipids and glycoproteins. biorxiv.org While this is not the exact trisaccharide , it demonstrates the existence of α1-4 galactosyltransferase activity in animals. Trace amounts of various oligosaccharides can be found in biological fluids and tissues, often as metabolic intermediates or products of glycan processing.

Hypothetical Enzymatic Biosynthesis of Gal(α1-4)Glc(α1-2β)Fruf

The biosynthesis of a complex oligosaccharide like Gal(α1-4)Glc(α1-2β)Fruf is a multi-step enzymatic process. It hypothetically involves the sequential action of specific glycosyltransferases.

Putative Glycosyltransferases Involved in α-(1→4) Galactosyl Linkage Formation

The formation of an α-(1→4) galactosyl linkage is catalyzed by α-1,4-galactosyltransferases. These enzymes transfer a galactose moiety from an activated sugar donor, typically UDP-galactose, to an acceptor molecule. researchgate.netnih.gov In the context of Gal(α1-4)Glc(α1-2β)Fruf, the acceptor would be the glucose residue of a sucrose molecule.

Several families of galactosyltransferases have been identified, each specific to the linkage they create (e.g., α1-3, β1-3, β1-4). researchgate.netnih.gov The human α1,4-galactosyltransferase (A4galt), for example, is known to synthesize the Galα1→4Galβ1→4Glc- structure on glycosphingolipids. biorxiv.org It is plausible that a similar enzyme, or one with broader acceptor specificity, could catalyze the addition of galactose to glucose in a sucrose molecule to form the α-(1→4) linkage.

Table 1: Examples of Glycosyltransferases and their Linkage Specificity

| Enzyme Family | Linkage Formed | Donor Substrate | Common Acceptor Type |

|---|---|---|---|

| α-1,4-Galactosyltransferases | α-(1→4) | UDP-Galactose | Oligosaccharides, Glycolipids |

| β-1,4-Galactosyltransferases | β-(1→4) | UDP-Galactose | N-acetylglucosamine |

Putative Glycosyltransferases Involved in α-(1→2β) Glucosyl-Fructosyl Linkage Formation

The α-(1→2β) glucosyl-fructosyl linkage is the characteristic bond found in sucrose. The enzyme responsible for this synthesis is sucrose synthase or sucrose-phosphate synthase, which catalyzes the transfer of a glucosyl residue from UDP-glucose to fructose (B13574) or fructose-6-phosphate, respectively. This enzymatic step is fundamental in the biosynthesis of sucrose, which would serve as the precursor for the subsequent galactosylation. scribd.com

The biosynthesis of related trisaccharides like raffinose involves the transfer of a galactose unit to sucrose. biorxiv.orguantwerpen.bebiorxiv.org It is therefore hypothesized that the formation of Gal(α1-4)Glc(α1-2β)Fruf would follow a similar pathway, where a specific α-1,4-galactosyltransferase utilizes sucrose as an acceptor substrate.

Precursor Substrate Availability and Regulation of Biosynthetic Processes

The biosynthesis of a galactosyl-oligosaccharide such as Gal(α1-4)Glc(α1-2β)Fruf would hypothetically be catalyzed by a glycosyltransferase, specifically an α1,4-galactosyltransferase. This enzymatic reaction requires two primary precursor substrates: a galactose donor and a galactose acceptor.

Precursor Availability:

Galactose Donor: The universal activated donor of galactose for such reactions is Uridine (B1682114) Diphosphate-Galactose (UDP-Gal) . The synthesis of UDP-Gal itself is a regulated process, often starting from glucose-1-phosphate. Key enzymes in this pathway include UDP-glucose pyrophosphorylase (UGPase) and UDP-glucose 4'-epimerase (GALE), which converts UDP-glucose to UDP-Gal. nih.govnih.gov The availability of UDP-Gal can be a rate-limiting factor in the synthesis of galactosylated molecules. nih.govnih.gov

Galactose Acceptor: For the synthesis of Gal(α1-4)Glc(α1-2β)Fruf, the acceptor substrate is sucrose (Glc(α1-2β)Fruf). Sucrose is one of the most abundant disaccharides in nature, particularly in plants, where it serves as a primary product of photosynthesis and a major transport sugar. tandfonline.comoup.com

Regulation of Biosynthesis: The proposed biosynthetic process would be regulated at several levels, drawing parallels from known galactosyltransferase systems.

Enzyme Specificity and Localization: The synthesis would depend on an α1,4-galactosyltransferase with specificity for sucrose as an acceptor. While human α1,4-galactosyltransferase (A4GALT) synthesizes α1,4-galactose linkages, its known acceptors are primarily glycosphingolipids (like lactosylceramide) and N-glycans, not sucrose. maayanlab.cloudwikipedia.orgbiorxiv.org In plants, enzymes like stellariose (B1264342) synthase are known to create α(1→4) galactosyl extensions on the glucose of raffinose, indicating that plant enzymes capable of forming this linkage on a sucrose-based backbone exist. kuleuven.be These enzymes are typically located in the Golgi apparatus, where glycosylation reactions occur. wikipedia.orgbiorxiv.org

Cofactor Requirements: Many galactosyltransferases, including A4GALT, require a divalent metal ion, typically Manganese (Mn²⁺), for their catalytic activity. biorxiv.orgbiorxiv.org The ion is often coordinated by a conserved DXD motif in the enzyme's active site and is crucial for binding the UDP-Gal donor. biorxiv.orgbiorxiv.org

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes and substrate transporters is a key control point. For instance, the expression of genes involved in UDP-galactose synthesis and transport is tightly regulated and can be induced by hormonal signals. nih.govphysiology.orgphysiology.org

Enzyme Assembly: Recent research indicates that the activity and specificity of glycosyltransferases can be modulated by their assembly into homodimers or heterodimers. biorxiv.orgnih.gov The formation of such enzyme complexes within the Golgi could be a sophisticated mechanism for regulating the synthesis of specific oligosaccharides. biorxiv.org

Table 1: Proposed Biosynthetic Pathway for Gal(α1-4)Glc(α1-2β)Fruf

| Component | Description | Probable Cellular Location |

|---|---|---|

| Enzyme | α1,4-Galactosyltransferase | Golgi Apparatus |

| Galactose Donor | UDP-Galactose | Cytosol / Golgi Lumen |

| Acceptor Substrate | Sucrose (Glc(α1-2β)Fruf) | Golgi Lumen |

| Cofactor | Mn²⁺ (Manganese ion) | Golgi Lumen |

| Product | Gal(α1-4)Glc(α1-2β)Fruf | Golgi Lumen |

| By-product | Uridine Diphosphate (B83284) (UDP) | Golgi Lumen |

Metabolic Turnover and Degradation Pathways of Gal(α1-4)Glc(α1-2β)Fruf in Biological Systems

The breakdown of galactosyl-oligosaccharides is primarily carried out by α-galactosidases (α-D-galactoside galactohydrolases, EC 3.2.1.22). nih.govnih.gov These enzymes are widespread in animals, plants, and microorganisms and catalyze the hydrolysis of terminal, non-reducing α-D-galactose residues from a variety of substrates. nih.govnih.gov

The degradation of Gal(α1-4)Glc(α1-2β)Fruf would likely proceed through the following steps:

Initial Hydrolysis: An α-galactosidase would cleave the α-1,4-glycosidic bond, releasing free D-galactose and sucrose. α-galactosidases from various sources have been shown to hydrolyze oligosaccharides like raffinose (containing an α1-6 linkage) and stachyose, demonstrating their ability to act on α-galactosyl residues linked to sucrose. oup.comtandfonline.comtandfonline.com While enzyme specificity can vary, it is probable that an α-galactosidase would recognize the terminal α-galactose of the target compound. tandfonline.comacs.org

Metabolism of Degradation Products:

Galactose: The released D-galactose would enter the Leloir pathway to be converted into glucose-1-phosphate, an intermediate that can then enter glycolysis or other metabolic pathways.

Sucrose: The remaining sucrose molecule would be hydrolyzed by an invertase or sucrase into its constituent monosaccharides, D-glucose and D-fructose. These monosaccharides are central to energy metabolism and would readily enter the glycolytic pathway. tandfonline.com

This catabolic process allows organisms to utilize all three monosaccharide components of the original trisaccharide for energy production or as building blocks for other biosynthetic processes. The activity of α-galactosidases is crucial in this context, for example, in the digestion of raffinose family oligosaccharides found in legumes. tandfonline.commdpi.com

Table 2: Proposed Degradation Pathway for Gal(α1-4)Glc(α1-2β)Fruf

| Step | Enzyme | Substrate | Products |

|---|---|---|---|

| 1 | α-Galactosidase | Gal(α1-4)Glc(α1-2β)Fruf | D-Galactose + Sucrose |

| 2 | Invertase / Sucrase | Sucrose | D-Glucose + D-Fructose |

Chemical and Chemoenzymatic Synthesis Strategies for Gal α1 4 Glc α1 2β Fruf

General Principles of Oligosaccharide Synthesis with Defined Stereochemistry and Regioselectivity

The chemical synthesis of oligosaccharides is a complex undertaking that requires meticulous planning and execution. The primary challenges lie in the control of stereoselectivity at the anomeric center to form either an α or β linkage, and the regioselective connection between specific hydroxyl groups on the sugar units. springernature.com To achieve this, a sophisticated use of protecting groups is necessary to temporarily mask the reactive hydroxyl groups that are not intended to participate in the glycosylation reaction. nih.gov

The stereochemical outcome of a glycosylation reaction is profoundly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. nih.gov Participating groups, such as acyl groups, can assist in the formation of a 1,2-trans glycosidic linkage through the formation of an intermediate acyloxonium ion. Conversely, non-participating groups, like benzyl (B1604629) ethers, are typically employed for the synthesis of 1,2-cis linkages, although this often results in a mixture of anomers. nih.gov

Regioselectivity is achieved by differentiating the numerous hydroxyl groups of a monosaccharide, which have similar reactivities. This is accomplished through a series of protection and deprotection steps, often employing orthogonal protecting groups that can be removed under specific conditions without affecting others. nih.govresearchgate.net The strategic application of these principles is fundamental to the successful synthesis of complex oligosaccharides with well-defined structures.

De Novo Chemical Synthesis Approaches for Gal(α1-4)Glc(α1-2β)Fruf

The complete chemical synthesis of Gal(α1-4)Glc(α1-2β)Fruf from monosaccharide building blocks, known as a de novo synthesis, requires a multi-step approach involving the stereoselective formation of two distinct glycosidic bonds and the careful orchestration of protecting groups.

The formation of the α-(1→4) linkage between galactose and glucose is a critical step in the synthesis of the target trisaccharide. Achieving high α-selectivity in galactosylation can be challenging. nih.gov Various strategies have been developed to favor the formation of the α-anomer. One common approach involves the use of a non-participating protecting group at the C-2 position of the galactose donor. Additionally, the choice of solvent, temperature, and promoter can significantly influence the stereochemical outcome. For instance, the use of a cooperative catalytic system, such as a combination of a silver salt and a Lewis acid, has been shown to enhance α-selectivity in galactosylations. nih.gov Remote participation by acyl groups at other positions on the galactose ring can also promote the formation of the α-linkage. acs.org

| Method | Key Principle | Typical Promoters | Reference |

|---|---|---|---|

| Non-participating C-2 protecting group | Avoids formation of a β-directing intermediate. | TMSOTf, NIS/TfOH | nih.gov |

| Cooperative catalysis | Enhanced activation of glycosyl donor favoring α-attack. | Ag₂SO₄/TfOH, Ag₂SO₄/Bi(OTf)₃ | nih.gov |

| Remote participation | Influence of distal acyl groups on the anomeric center. | Various | acs.org |

The synthesis of the α-(1→2β) linkage between glucose and fructose (B13574) is analogous to the formation of the glycosidic bond in sucrose (B13894). This linkage is particularly challenging to construct due to the presence of two anomeric centers and the acid-sensitivity of the fructofuranoside. Intramolecular aglycone delivery (IAD) has been a successful strategy for the stereoselective formation of 1,2-cis glycosidic linkages. nih.gov This method involves tethering the glycosyl acceptor to the glycosyl donor, which then delivers the acceptor to the α-face of the oxocarbenium ion intermediate. The synthesis of sucrose analogues has been explored through various chemical methods, providing insights into the formation of this specific linkage. acs.org

The success of a complex oligosaccharide synthesis hinges on the strategic use of protecting groups. jocpr.com For the synthesis of Gal(α1-4)Glc(α1-2β)Fruf, a set of orthogonal protecting groups is required to selectively unmask the hydroxyl groups for glycosylation at the appropriate stages. nih.govresearchgate.net For example, a protecting group strategy might involve using a base-labile group for one position, an acid-labile group for another, and a group that can be removed by hydrogenolysis for a third. This allows for the sequential deprotection and glycosylation of the monosaccharide building blocks.

Commonly used protecting groups in carbohydrate chemistry include:

For temporary protection: Acetyl (Ac), Benzoyl (Bz) - removed by base-catalyzed hydrolysis.

For semi-permanent protection: Benzyl (Bn) - removed by hydrogenolysis.

For selective deprotection: Silyl ethers (e.g., TBDMS, TIPS), p-Methoxybenzyl (PMB) ethers - removed under specific acidic or fluoride-mediated conditions. universiteitleiden.nl

The final step in the synthesis is the global deprotection, where all protecting groups are removed to yield the target trisaccharide. This step must be carefully planned to avoid cleavage of the newly formed glycosidic linkages. universiteitleiden.nl

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|

| Acetyl | Ac | Basic (e.g., NaOMe/MeOH) | researchgate.net |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | jocpr.com |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | universiteitleiden.nl |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) or mild acid | universiteitleiden.nl |

| Levulinoyl | Lev | Hydrazine acetate (B1210297) | nih.gov |

Chemoenzymatic and Enzymatic Synthesis of Gal(α1-4)Glc(α1-2β)Fruf

Enzymatic and chemoenzymatic approaches offer attractive alternatives to purely chemical synthesis due to their high stereo- and regioselectivity, which often eliminates the need for complex protecting group manipulations. nih.govnih.gov

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule. grantome.com The synthesis of the α-(1→4)-galactosidic linkage can be achieved using an α-1,4-galactosyltransferase. nih.govresearchgate.net For the α-(1→2β) linkage between glucose and fructose, enzymes such as sucrose synthase can be employed. nih.govresearchgate.netwikipedia.orgfrontiersin.org Sucrose synthase catalyzes the reversible reaction between a nucleoside diphosphate-glucose (e.g., UDP-glucose) and fructose to form sucrose. This enzyme has been utilized in multi-enzyme systems for the synthesis of complex oligosaccharides. nih.gov

A chemoenzymatic strategy for the synthesis of Gal(α1-4)Glc(α1-2β)Fruf could involve the chemical synthesis of a Gal(α1-4)Glc disaccharide acceptor, which is then subjected to an enzymatic fructosylation using a fructosyltransferase or a related enzyme. researchgate.net For instance, the enzymatic synthesis of a closely related trisaccharide, Glc(α1-2)Glc(α1-2β)Fruf, has been reported using a kojibiose (B1673742) phosphorylase that utilized sucrose as an acceptor. nii.ac.jpnih.gov This suggests that a similar enzymatic approach could be viable for the synthesis of the target trisaccharide.

Transglycosylation, a reaction catalyzed by glycosidases under kinetically controlled conditions, is another enzymatic method for forming glycosidic bonds. In this process, a glycosidase transfers a sugar moiety from a donor to an acceptor other than water. nih.gov This approach could potentially be used to construct the glycosidic linkages in Gal(α1-4)Glc(α1-2β)Fruf, although the yields can sometimes be modest due to competing hydrolysis.

| Linkage | Enzyme Class | Specific Enzyme Example | Donor Substrate | Reference |

|---|---|---|---|---|

| α-(1→4) Gal-Glc | Glycosyltransferase | α-1,4-Galactosyltransferase | UDP-Galactose | nih.govresearchgate.net |

| α-(1→2β) Glc-Fru | Glycosyltransferase | Sucrose Synthase | UDP-Glucose | nih.govwikipedia.org |

| α-(1→2β) Glc-Fru analog | Glycoside Phosphorylase | Kojibiose Phosphorylase | β-D-glucose 1-phosphate | nii.ac.jpnih.gov |

| β-(2→1) Fru- | Glycosyl Hydrolase (transglycosylation) | β-fructofuranosidase | Sucrose | nih.gov |

Application of Glycosidases for Transglycosylation Reactions

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under specific reaction conditions, their catalytic activity can be reversed to favor the formation of new glycosidic linkages through a process known as transglycosylation. This approach offers a valuable tool for the synthesis of oligosaccharides, including precursors to Gal(α1-4)Glc(α1-2β)Fruf.

In a typical transglycosylation reaction, a glycosyl donor with a good leaving group is incubated with a high concentration of an acceptor molecule. The glycosidase facilitates the transfer of the glycosyl moiety from the donor to the acceptor, forming a new oligosaccharide. The yield and regioselectivity of the reaction are influenced by several factors, including the source of the enzyme, the nature of the donor and acceptor substrates, and the reaction conditions such as pH, temperature, and solvent composition.

While the direct synthesis of the α1-4 linkage in Gal(α1-4)Glc(α1-2β)Fruf using glycosidases can be challenging due to the inherent preference of many galactosidases for β-linkages, carefully selected or engineered enzymes can be employed. For instance, α-galactosidases with transglycosylating activity can be screened for their ability to catalyze the formation of the desired α1-4 bond using an appropriate galactose donor and a glucose-fructose disaccharide (sucrose) as the acceptor.

Table 1: Examples of Glycosidase-Catalyzed Transglycosylation Reactions for Oligosaccharide Synthesis

| Enzyme Source | Donor Substrate | Acceptor Substrate | Product Linkage | Yield (%) |

| Aspergillus oryzae α-galactosidase | p-nitrophenyl α-D-galactopyranoside | Glucose | α1-6 | 35 |

| Kluyveromyces lactis β-galactosidase | Lactose | Mannitol | β1-? | 21.8 |

| Lactobacillus plantarum WCFS1 β-galactosidase | Lactose | Xylitol | β-galactosyl | >50 |

This table presents data from similar transglycosylation reactions to illustrate the general principles and outcomes of such syntheses.

Utilization of Glycosyltransferases for Specific Linkage Formation

Glycosyltransferases are the enzymes responsible for the synthesis of most glycans in nature, catalyzing the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule with high stereo- and regioselectivity. This makes them ideal biocatalysts for the precise construction of specific glycosidic linkages, such as the α1-4 bond in Gal(α1-4)Glc(α1-2β)Fruf.

The synthesis of the target trisaccharide would involve an α-1,4-galactosyltransferase (α1,4GalT). These enzymes utilize a donor substrate, typically uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal), to transfer a galactose residue to the C4 hydroxyl group of a glucose acceptor. In the context of synthesizing Gal(α1-4)Glc(α1-2β)Fruf, sucrose or a derivative would serve as the acceptor molecule.

Several α-1,4-galactosyltransferases have been identified from various sources, including bacteria such as Neisseria meningitidis. nih.govresearchgate.net The general reaction scheme would be as follows:

UDP-Gal + Glc(α1-2β)Fruf (Sucrose) → Gal(α1-4)Glc(α1-2β)Fruf + UDP

A significant challenge in using glycosyltransferases for large-scale synthesis is the high cost of the sugar nucleotide donors. To address this, in situ regeneration systems for UDP-Gal are often employed. These systems can utilize more economical starting materials like sucrose and a catalytic amount of UDP, coupled with enzymes such as sucrose synthase and UDP-glucose 4-epimerase to continuously supply UDP-Gal for the glycosyltransferase reaction. nih.govresearchgate.net

Table 2: Key Glycosyltransferases in Oligosaccharide Synthesis

| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Linkage Formed |

| α-1,4-galactosyltransferase (LgtC) | Neisseria meningitidis | UDP-Gal | Lactose | α1-4 |

| β-1,4-galactosyltransferase | Helicobacter pylori | UDP-Gal | N-acetylglucosamine | β1-4 |

| α-1,3-galactosyltransferase | Bovine | UDP-Gal | Lactose | α1-3 |

This table highlights relevant glycosyltransferases and their specificities, which are foundational for designing a synthesis strategy for the target compound.

Engineered Enzyme Systems for Enhanced Synthesis Yields and Specificity

To overcome the limitations of wild-type enzymes, such as low yields, substrate inhibition, or undesired side reactions, enzyme engineering has become a critical tool in synthetic carbohydrate chemistry. Both rational design and directed evolution approaches are used to create mutant enzymes with improved catalytic efficiency, altered substrate specificity, and enhanced stability. nih.gov

For the synthesis of Gal(α1-4)Glc(α1-2β)Fruf, an α-1,4-galactosyltransferase could be engineered to have a higher affinity for sucrose as an acceptor or to exhibit increased catalytic turnover. Furthermore, whole-cell biocatalysts, where the necessary enzymes for both the glycosyltransferase reaction and the sugar nucleotide regeneration are co-expressed in a single microorganism like E. coli, offer a streamlined and cost-effective production system. nih.govresearchgate.net This approach minimizes the need for enzyme purification and allows for the efficient conversion of simple, inexpensive starting materials into the desired complex oligosaccharide.

An example of such an engineered system involved the co-expression of four enzymes in E. coli for the synthesis of the P1 trisaccharide (Galα1,4Galβ1,4GlcNAc). This system included a sucrose synthase, a UDP-glucose 4-epimerase, a β-1,4-galactosyltransferase, and an α-1,4-galactosyltransferase, achieving a final product concentration of 50 mM. nih.govresearchgate.net A similar strategy could be adapted for the synthesis of Gal(α1-4)Glc(α1-2β)Fruf by utilizing sucrose as the initial acceptor.

Table 3: Comparison of Synthesis Strategies

| Strategy | Advantages | Disadvantages |

| Glycosidase Transglycosylation | Use of simple donors; enzymes are often commercially available. | Lower yields; potential for side products due to lower regioselectivity. |

| Glycosyltransferase Synthesis | High stereo- and regioselectivity. | High cost of sugar nucleotide donors; potential for product inhibition. |

| Engineered Enzyme Systems | High yields and specificity; cost-effective due to in situ donor regeneration; streamlined process. | Requires significant initial investment in genetic engineering and process optimization. |

Enzymatic Modification and Derivatization of Gal(α1-4)Glc(α1-2β)Fruf

Once synthesized, Gal(α1-4)Glc(α1-2β)Fruf can be further modified enzymatically to generate a variety of derivatives with potentially novel properties. These modifications can target specific hydroxyl groups on any of the three sugar residues, leading to compounds with altered biological activities or improved physicochemical characteristics.

Enzymatic derivatization offers the advantage of high selectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis. For instance, other glycosyltransferases could be used to attach additional sugar moieties to the trisaccharide, creating more complex oligosaccharides. Acyltransferases could be employed to introduce acyl groups at specific positions, which can influence the molecule's solubility and bioavailability.

Furthermore, pre-column derivatization techniques are often employed for the analysis and purification of oligosaccharides. mdpi.comresearchgate.net These methods involve chemically modifying the oligosaccharide to enhance its detection by techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry. mdpi.compnas.org Common derivatization strategies include reductive amination to introduce a fluorescent or UV-active tag at the reducing end. researchgate.net While Gal(α1-4)Glc(α1-2β)Fruf is a non-reducing sugar, derivatization of its constituent monosaccharides after hydrolysis can be a useful analytical tool.

Table 4: Potential Enzymatic Modifications of Gal(α1-4)Glc(α1-2β)Fruf

| Modification Type | Enzyme Class | Potential Outcome |

| Glycosylation | Glycosyltransferases | Elongation of the oligosaccharide chain |

| Acylation | Acyltransferases | Altered solubility and biological activity |

| Phosphorylation | Kinases | Introduction of a charged group, potentially affecting biological interactions |

| Sulfation | Sulfotransferases | Introduction of a sulfate (B86663) group, which can be critical for biological recognition |

Advanced Structural Characterization and Conformational Analysis of Gal α1 4 Glc α1 2β Fruf

Computational and Theoretical Approaches to Gal(α1-6)Glc(α1-2β)Fruf Conformation

The three-dimensional structure of oligosaccharides like raffinose (B1225341) is crucial to their function. gu.se Computational and theoretical methods are indispensable tools for exploring the conformational landscape of these complex molecules, providing insights that are often difficult to obtain through experimental means alone. nih.gov These approaches allow for a detailed understanding of the molecule's flexibility, preferred shapes (conformations), and the energies associated with them.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For raffinose, MD simulations in an explicit solvent environment, such as water, are employed to generate a representative ensemble of its possible conformations in solution. uantwerpen.bericcardobaron.us This approach provides a dynamic picture of the molecule's behavior in its native aqueous environment. biorxiv.org

The process begins by creating a starting 3D model of the raffinose molecule. This model is then placed in a simulation box filled with water molecules to mimic physiological conditions. riccardobaron.us The interactions between all atoms are described by a set of equations known as a force field (e.g., AMBER, GROMOS, CHARMM). riccardobaron.usspringernature.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over short time steps, typically on the order of femtoseconds. By aggregating these steps, a trajectory is generated that illustrates how the molecule moves, flexes, and changes its conformation over a period of nanoseconds or longer. riccardobaron.us

These simulations allow researchers to explore the full range of motion available to the molecule, including the rotation around the glycosidic bonds, the puckering of the individual monosaccharide rings (galactose, glucose, and fructose), and the orientation of hydroxyl groups. uantwerpen.begu.se The resulting trajectories provide a comprehensive map of the conformational space accessible to raffinose under specific conditions. nih.gov

| Parameter | Typical Value/Method | Purpose in Raffinose Simulation |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy and forces between atoms, governing molecular interactions. riccardobaron.usspringernature.com |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment, crucial for accurately modeling hydrogen bonding and solvation effects. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sufficient sampling of the conformational space to identify stable and transient structures. riccardobaron.us |

| Boundary Conditions | Periodic | Creates a continuous system by having particles that exit one side of the simulation box re-enter on the opposite side, avoiding edge effects. riccardobaron.us |

Quantum Chemical Calculations of Glycosidic Linkage Energies and Preferences

While MD simulations are excellent for exploring the breadth of conformational space, quantum chemical (QC) calculations provide a more accurate description of the energies of specific conformations. biorxiv.orgnih.gov Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of a molecule, yielding highly accurate energies and properties. frontiersin.org

For raffinose, QC calculations are particularly valuable for analyzing the energetics of the glycosidic linkages: the α(1→6) bond between galactose and glucose, and the α(1→2)β bond between glucose and fructose (B13574). Researchers can select representative "snapshot" structures from an MD trajectory and perform QC calculations on them to refine their geometries and determine their relative energies. biorxiv.org

This process helps to identify the most stable, low-energy conformations. By systematically rotating the glycosidic dihedral angles (phi, ψ, and omega for the 1→6 linkage) and calculating the energy at each step, a potential energy surface can be constructed. This surface reveals the preferred orientations of the monosaccharide units relative to one another and the energy barriers that hinder rotation between different conformations. Such analyses have shown that even flexible molecules like oligosaccharides often have well-defined conformational preferences. nih.govnih.gov

Analysis of Conformational Flexibility and Dynamics

The combination of MD simulations and QC calculations provides a detailed picture of the conformational flexibility and dynamics of raffinose. uantwerpen.be The flexibility of oligosaccharides is largely determined by the rotation around the glycosidic bonds. riccardobaron.us

The analysis of MD trajectories reveals the probability distributions of the glycosidic dihedral angles, showing which conformations are most frequently adopted in solution. riccardobaron.us For the (1→6) linkage, an additional dihedral angle (omega, ω) around the C5-C6 bond adds another layer of flexibility compared to other linkages. riccardobaron.us The simulations show that transitions between different conformational states, such as the rotation of hydroxymethyl groups or changes in ring puckering, occur on timescales ranging from picoseconds to nanoseconds. riccardobaron.us

The configurational entropy of the molecule, a measure of its conformational disorder, can also be calculated from these simulations. riccardobaron.usnih.gov This provides quantitative insight into the molecule's flexibility. For instance, studies on related disaccharides have shown that (1→6)-linked sugars tend to have greater flexibility and higher configurational entropy compared to more constrained linkages like (1→4). riccardobaron.us This intrinsic flexibility is a key characteristic of raffinose's structure.

Vibrational Spectroscopy (e.g., IR, Raman, ROA) for Conformational Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) absorption and Raman scattering, probe the vibrational motions of a molecule. researchgate.net Since these vibrations are sensitive to the molecule's three-dimensional structure, their spectra can serve as a "conformational fingerprint." nih.gov

However, the vibrational spectra of complex molecules like raffinose are often crowded and difficult to interpret directly from experimental data alone. uantwerpen.bebiorxiv.org This is where computational methods become essential. By combining experimental spectroscopy with simulations, a powerful tool for structural analysis is created. nih.gov The process involves calculating the theoretical vibrational spectra for the ensemble of conformations generated by MD simulations and refined by QC calculations. The final, ensemble-averaged theoretical spectrum can then be compared directly with the experimental one. biorxiv.org

Raman and Raman Optical Activity (ROA): Raman spectroscopy and its chiral counterpart, Raman Optical Activity (ROA), are particularly well-suited for studying saccharides in aqueous solution. biorxiv.orgnih.gov A key advantage is that the vibrational signal from water is weak in the spectral regions where carbohydrates have their key features, unlike in IR spectroscopy where strong water absorption can obscure the signal. biorxiv.org ROA, which measures the small difference in the intensity of Raman scattering from left and right circularly polarized light, is exceptionally sensitive to the chirality and conformation of molecules, including the orientation of glycosidic linkages. nih.gov The combination of experimental Raman/ROA spectra with high-level simulations has been successfully applied to raffinose, allowing for a detailed characterization of its structural features in solution. uantwerpen.bebiorxiv.orgnih.gov

Infrared (IR) and Vibrational Circular Dichroism (VCD): IR spectroscopy provides complementary information to Raman spectroscopy. researchgate.net VCD, the IR equivalent of ROA, measures the differential absorption of left and right circularly polarized infrared light. acs.orgwikipedia.org It is also highly sensitive to molecular conformation and is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov VCD has been used to distinguish the stereochemistry (α or β) and the position of glycosidic linkages in other oligosaccharides, demonstrating its potential for the detailed structural analysis of molecules like raffinose. rsc.org

| Technique | Principle | Advantage for Raffinose Analysis |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. researchgate.net | Provides information on functional groups and hydrogen bonding. researchgate.net |

| Raman Spectroscopy | Measures the inelastic scattering of laser light by molecular vibrations. researchgate.net | Weak interference from water makes it ideal for aqueous solutions; sensitive to ring configuration. biorxiv.orgnih.govresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. wikipedia.org | Highly sensitive to 3D structure, stereochemistry of glycosidic linkages, and absolute configuration. nih.govrsc.org |

| Raman Optical Activity (ROA) | Measures the differential Raman scattering of left and right circularly polarized light. nih.gov | Extremely sensitive to chirality and subtle conformational changes in aqueous solution. biorxiv.orgnih.gov |

Biological Recognition, Interactions, and Enzymatic Processing of Gal α1 4 Glc α1 2β Fruf

Interaction with Glycoside Hydrolases and Glycosyltransferases

The breakdown of Gal(α1-4)Glc(α1-2β)Fruf is a stepwise process requiring the action of specific glycoside hydrolases (GHs), enzymes that catalyze the cleavage of glycosidic bonds. The susceptibility of the trisaccharide to enzymatic hydrolysis depends on the presence of enzymes capable of recognizing and cleaving its α-(1→4) galactosyl and α-(1→2β) glucosyl-fructosyl linkages.

The terminal α-(1→4) linkage between galactose and glucose is the primary target for a class of enzymes known as α-galactosidases (EC 3.2.1.22). These enzymes are found across various domains of life and are responsible for cleaving terminal α-galactosyl residues from a range of glycoconjugates. wikipedia.org

Glycoside hydrolase family 31 (GH31) is a notable family that includes enzymes with α-galactosidase activity. While many members of this family are α-glucosidases, some exhibit a preference for galactose-containing substrates. researchgate.netnih.gov A key determinant for this specificity can be the presence of particular amino acid residues within the enzyme's active site. For instance, in the human enzyme MYORG, a member of the GH31 family, a tryptophan residue (Trp321) in the -1 subsite is proposed to be critical for conferring α-galactosidase activity over the more common α-glucosidase activity. researchgate.net This enzyme demonstrates significant activity on the Gal-α1,4-Glc disaccharide. researchgate.net The binding of the glucose moiety at the +1 subsite is stabilized by hydrogen bonding interactions with residues such as Asp213 and Arg504, while a tryptophan (Trp426) engages in stacking interactions. researchgate.net

The specificity for α-1,4 versus other linkages, such as α-1,6, within the GH31 family has also been attributed to specific aromatic residues on a loop (β→α Loop 1) within the catalytic domain. nih.gov Enzymes possessing a tyrosine in this position tend to prefer α-(1→4) linkages, whereas those with a tryptophan often show a preference for α-(1→6) linkages. nih.gov

| Enzyme/Family | Organism/Source | Key Substrate(s) | Structural Features/Residues for Specificity | Reference |

|---|---|---|---|---|

| MYORG (GH31) | Human | Gal-α1,4-Glc | Trp321 in -1 subsite proposed for α-galactosidase activity. Asp213, Arg504, Trp426 in +1 subsite for glucose binding. | researchgate.net |

| GH31 α-glucosidases | Various | α-(1→4) linked glucosides | Aromatic residue on β→α Loop 1 (Tyr for α-1,4 preference) determines linkage specificity. | nih.gov |

The internal α-(1→2β) linkage between glucose and fructose (B13574) is the defining bond of sucrose (B13894). This bond is specifically hydrolyzed by the enzyme sucrase, which is part of the sucrase-isomaltase (SI) enzyme complex (EC 3.2.1.48 and EC 3.2.1.10). nih.gov In humans and other mammals, this complex is a membrane-bound protein located in the brush border of the small intestine. nih.gov

The SI complex is essential for the digestion of dietary sucrose. nih.gov Its sucrase component has high specificity for the α-glucosyl-(1→2)-β-fructofuranoside linkage, catalyzing its hydrolysis to release glucose and fructose, which can then be absorbed by the intestinal enterocytes. nih.gov While the primary substrate is sucrose, the enzyme can act on the sucrose moiety within larger oligosaccharides, such as those of the raffinose (B1225341) family. However, prior removal of the terminal galactose residue by an α-galactosidase is necessary for efficient hydrolysis by sucrase.

| Enzyme | Source | Substrate | K_m (mM) | V_max or k_cat | Reference |

|---|---|---|---|---|---|

| α-Galactosidase | Aspergillus niger | Raffinose | N/A | Lower k_cat/K_m than for branched galactosides | nih.gov |

| α-Galactosidase | Trichoderma reesei | Raffinose | 1.5 | 110 mol/(min·mg) (k_cat) | researchgate.net |

| α-Galactosidase | Trichoderma reesei | Stachyose (B150584) | 2.0 | 140 mol/(min·mg) (k_cat) | researchgate.net |

| Invertase | Yeast | Sucrose | Peak velocity at ~285 mM (substrate inhibition observed at higher concentrations) | N/A (V_max depends on enzyme concentration) | researchgate.net |

Note: Raffinose (Gal(α1-6)Glc(α1-2β)Fruf) and Stachyose (Gal(α1-6)Gal(α1-6)Glc(α1-2β)Fruf) are structural isomers of the subject compound and its extension, respectively, differing in the galactosyl-glucose linkage (α1-6 vs. α1-4).

Recognition by Carbohydrate-Binding Proteins (Lectins) and Receptors

Beyond enzymatic processing, the terminal Gal(α1-4)Glc motif of the trisaccharide can be recognized by various carbohydrate-binding proteins, such as lectins. These interactions are crucial for processes ranging from cell-cell recognition to host-pathogen interactions. nih.gov

Several lectins are known to exhibit specificity for terminal α-linked galactose residues. The precise nature of the linkage (e.g., α1-3, α1-4, or α1-6) and the identity of the subterminal sugar are critical for determining binding affinity.

Lectins with known α-galactosyl-binding properties include those from Griffonia simplicifolia (GS1 B4) and Maclura pomifera (MPA). nih.gov While GS1 B4 is widely used to detect the α-Gal epitope (Galα1-3Gal), it can exhibit broader specificity for terminal α-Gal, suggesting potential interactions with other linkages. nih.gov MPA has also been shown to have a high affinity for certain α-galactosyl structures. nih.gov The plant lectin Jacalin has also demonstrated the ability to bind galactose, although its specificity extends to mannose as well.

A significant example of biological recognition of terminal α-galactose is the human immune response to the α-gal antigen (Galα1–3Galβ1–4GlcNAc). Humans produce high titers of antibodies against this epitope, which is absent in humans but common in other mammals. This powerful immune recognition underscores the ability of biological systems to specifically target terminal α-galactosyl motifs.

| Lectin/Protein | Common Source | Primary Specificity | Potential for Binding Gal(α1-4)Glc Motif | Reference |

|---|---|---|---|---|

| Griffonia simplicifolia Isolectin B4 (GS1 B4) | Griffonia simplicifolia seeds | Terminal α-D-galactosyl residues (high affinity for α1-3) | Broad specificity for terminal α-Gal suggests possible, though likely weaker, interaction. | nih.gov |

| Maclura pomifera Agglutinin (MPA) | Osage orange (Maclura pomifera) | Terminal α- and β-linked galactosyl residues | Shows high affinity for some α-galactosyl glycans. | nih.gov |

| Jacalin | Jackfruit (Artocarpus integrifolia) seeds | Galactose, Mannose | Recognizes galactose, indicating potential binding. | |

| Human anti-α-Gal Antibody | Human immune system | Galα1–3Galβ1–4GlcNAc | Highly specific for the α1-3 linkage, but serves as a model for high-affinity α-galactose recognition. |

The molecular basis for the specific recognition of α-galactosyl linkages is revealed through structural studies of carbohydrate-protein complexes. X-ray crystallography provides detailed insights into the atomic interactions that govern binding affinity and specificity.

The structural basis for the recognition of the Gal-α1,4-Glc motif has been elucidated in the context of its processing enzyme, the GH31 α-galactosidase MYORG. researchgate.net The active site of this enzyme contains specific subsites that accommodate the galactose and glucose units. As mentioned previously, a tryptophan residue (Trp321) is positioned in the -1 subsite, where it can form favorable stacking interactions with the hydrophobic face of the galactose ring, a common feature in carbohydrate-binding proteins. researchgate.net The adjacent glucose unit in the +1 subsite is precisely positioned through a network of hydrogen bonds with polar residues like Asp213 and Arg504. researchgate.net

Similarly, the high-affinity binding of the human anti-α-gal antibody to its target epitope (Galα1–3Gal) is structurally well-defined. A critical feature of this interaction is a germline-encoded tryptophan residue at position 33 of the antibody heavy chain (W33). The indole (B1671886) side chain of this tryptophan provides a planar surface that stacks against the galactose ring, contributing significantly to the binding energy and specificity. This "W33 motif" highlights a conserved structural solution for the recognition of terminal α-galactose residues by proteins. Although the linkage in the α-gal antigen is different, this principle of aromatic residue-mediated stacking is a fundamental mechanism for the recognition of the terminal galactose in Gal(α1-4)Glc(α1-2β)Fruf by lectins and receptors.

Role in Microbial Metabolism and Fermentation

Limited direct research has been published on the specific microbial metabolism and fermentation of the trisaccharide Gal(α1-4)Glc(α1-2β)Fruf. However, by examining the metabolism of structurally related α-galactooligosaccharides (α-GOS) and raffinose family oligosaccharides (RFOs), it is possible to infer its likely metabolic fate in microbial ecosystems. The key to the microbial utilization of such oligosaccharides is the presence of specific enzymes, primarily α-galactosidases, that can cleave the α-glycosidic linkages.

Utilization by Specific Microorganisms (e.g., gut microbiota, industrial strains)

The ability of microorganisms to metabolize oligosaccharides like Gal(α1-4)Glc(α1-2β)Fruf is dependent on their enzymatic machinery. In the context of the human gut, beneficial bacteria such as Bifidobacterium and Lactobacillus are well-known for their capacity to utilize a variety of plant-derived oligosaccharides that are indigestible by the host. These bacteria produce a range of glycoside hydrolases that enable them to break down complex carbohydrates into fermentable monosaccharides.

Raffinose, an α-galactooligosaccharide with a Gal(α1-6)Glc(α1-2β)Fruf structure, is known to be fermented by several probiotic strains. Studies have shown that some strains of Lactobacillus reuteri, Pediococcus pentosaceus, and Bifidobacterium lactis can ferment raffinose. The metabolism of these oligosaccharides typically involves the extracellular or intracellular action of α-galactosidases to release galactose, and subsequent fermentation of the resulting sugars.

In industrial settings, microorganisms capable of metabolizing α-galactosides are of significant interest. For instance, in the food industry, α-galactosidases are used to break down RFOs in soy products to improve their nutritional value and reduce flatulence. researchgate.net Certain yeast strains, such as some belonging to the genus Saccharomyces, and various filamentous fungi are known to produce these enzymes. While direct evidence for the utilization of Gal(α1-4)Glc(α1-2β)Fruf by industrial strains is not available, it is plausible that organisms engineered for or naturally possessing broad-specificity α-galactosidases could metabolize this trisaccharide.

| Microorganism | Substrate(s) | Key Enzyme(s) | Metabolic Outcome |

|---|---|---|---|

| Bifidobacterium species | Raffinose, Stachyose | α-galactosidase | Production of short-chain fatty acids (SCFAs) |

| Lactobacillus species | Raffinose | α-galactosidase | Lactic acid production |

| Saccharomyces cerevisiae (some strains) | Raffinose, Melibiose | α-galactosidase (MEL genes) | Ethanol fermentation |

Influence on Microbial Community Structure and Function (in vitro or non-human models)

Based on studies of other α-GOS, Gal(α1-4)Glc(α1-2β)Fruf could potentially act as a prebiotic, selectively promoting the growth of beneficial gut bacteria. In vitro fermentation models using human fecal microbiota have demonstrated that α-GOS can have a strong bifidogenic effect, significantly increasing the population of Bifidobacterium species. tno.nl This selective stimulation is attributed to the ability of these bacteria to efficiently utilize α-GOS as a carbon source, giving them a competitive advantage within the complex gut microbial community.

The fermentation of α-GOS by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate. These metabolites are known to have various beneficial effects on the host, including serving as an energy source for colonocytes and modulating the immune system. The specific profile of SCFAs produced can depend on the structure of the oligosaccharide and the composition of the microbial community.

In non-human models, the introduction of RFOs into the diet has been shown to modulate the gut microbiota. frontiersin.org These studies indicate that such oligosaccharides can lead to an increase in the abundance of beneficial bacteria and a decrease in potentially pathogenic ones. While direct studies on Gal(α1-4)Glc(α1-2β)Fruf are lacking, its structural similarity to other α-GOS suggests it could have a similar impact on microbial community structure and function.

| Parameter | Observed Effect with α-GOS |

|---|---|

| Microbial Population | Increase in Bifidobacterium and Lactobacillus |

| Metabolite Production | Increased production of acetate, propionate, and butyrate |

| Gut Environment | Decrease in luminal pH |

Potential as a Ligand or Substrate in Glycoconjugate Biosynthesis (excluding human health implications)

The trisaccharide Gal(α1-4)Glc(α1-2β)Fruf, with its terminal α-galactosyl residue, has the potential to act as a substrate for various enzymes involved in the synthesis of more complex glycoconjugates. Glycosyltransferases, a large family of enzymes, catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule, which can be another carbohydrate, a lipid, or a protein.

In the context of microbial biotechnology, glycosyltransferases are valuable tools for the enzymatic synthesis of novel oligosaccharides and glycoconjugates. It is conceivable that a specific glycosyltransferase could utilize Gal(α1-4)Glc(α1-2β)Fruf as an acceptor molecule, adding another sugar residue to it. Conversely, it could potentially act as a donor substrate in a transglycosylation reaction catalyzed by a glycosidase under specific conditions.

Furthermore, the terminal galactose residue of Gal(α1-4)Glc(α1-2β)Fruf could be recognized by and bind to lectins, which are carbohydrate-binding proteins. Microbial lectins play crucial roles in cell-cell recognition, adhesion, and biofilm formation. The specificity of lectin-carbohydrate interactions is highly dependent on the structure of the carbohydrate, including the type of monosaccharides, their linkage, and anomeric configuration. While there is no specific data on the binding of Gal(α1-4)Glc(α1-2β)Fruf to microbial lectins, studies on other galactose-containing oligosaccharides suggest that it could potentially interact with lectins that have a binding preference for terminal α-galactosyl residues.

The enzymatic synthesis of glycoconjugates is a rapidly developing field, and oligosaccharides with unique structures are valuable building blocks. nih.gov For example, specific galactosyltransferases have been identified that can synthesize Gal(α1-3)Gal linkages on acceptor molecules, a structure known as the α-gal epitope. frontiersin.org While the Gal(α1-4) linkage in the subject compound is different, it highlights the potential for enzymatic modification of such oligosaccharides to create novel glycostructures for various biotechnological applications, such as in the development of functional food ingredients or in biocatalysis.

Future Research Directions and Unexplored Avenues for Gal α1 4 Glc α1 2β Fruf

Expansion of Sustainable Synthesis Methodologies for Analogs and Derivatives

The limited availability of pure and well-characterized oligosaccharides is a significant bottleneck in glycobiology research. nih.gov Developing efficient and sustainable methods for synthesizing Gal(α1-4)Glc(α1-2β)Fruf and its analogs is a critical first step. While chemical synthesis presents challenges due to the need for complex protection and deprotection steps, enzymatic synthesis offers a highly specific and environmentally benign alternative. oup.com

Future research should focus on chemo-enzymatic strategies that leverage the strengths of both chemical and enzymatic approaches. The use of glycosyltransferases and glycosidases, enzymes that respectively build and break down oligosaccharides, will be central to these efforts. ihmc.ustandfonline.com Glycosyltransferases, in particular, are attractive for their ability to form stereochemically defined glycosidic bonds without the need for protecting groups. nih.gov

A key area of exploration will be the identification and engineering of novel glycosyltransferases capable of synthesizing the α1-4 and α1-2β linkages present in the target molecule. This could involve screening microbial sources for new enzymes or modifying existing enzymes to alter their substrate specificity. The use of recombinant microorganisms engineered to express multiple enzymes in a single pot reaction could provide a cost-effective and scalable production platform. nih.govresearchgate.net

Table 1: Potential Enzymatic Approaches for the Synthesis of Gal(α1-4)Glc(α1-2β)Fruf Analogs

| Approach | Description | Key Enzymes | Potential Analogs |

| Glycosyltransferase-Catalyzed Synthesis | Sequential addition of monosaccharides using specific glycosyltransferases. | α-1,4-galactosyltransferase, α/β-1,2-fructosyltransferase | Varied monosaccharide core (e.g., replacing Glc with Man), altered linkages. |

| Glycosidase-Catalyzed Transglycosylation | Reversing the hydrolytic action of glycosidases to form new glycosidic bonds. | α-galactosidase, β-fructofuranosidase | Shorter chain analogs, derivatives with non-natural acceptor molecules. |

| Engineered Whole-Cell Biocatalysts | Utilizing recombinant microbes expressing a cascade of enzymes for multi-step synthesis. | Glycosyltransferases, sugar nucleotide biosynthesis enzymes. | Large-scale production of the parent compound and its derivatives. |

| Chemo-Enzymatic Synthesis | Combining chemical synthesis of a core structure with enzymatic extension. | Glycosyltransferases for specific bond formation on a chemically synthesized acceptor. | Analogs with modified aglycones or unnatural sugar units. |

Deeper Mechanistic Elucidation of Enzymatic Recognition and Catalysis

A fundamental understanding of how enzymes recognize and process Gal(α1-4)Glc(α1-2β)Fruf is essential for both its synthesis and the elucidation of its biological roles. Research should be directed towards characterizing the enzymes—glycosyltransferases and glycosidases—that interact with this trisaccharide.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in determining the three-dimensional structures of these enzymes in complex with the substrate or its analogs. researchgate.net This will provide insights into the specific amino acid residues involved in substrate binding and catalysis. For instance, studies on β-1,4-galactosyltransferase have revealed flexible loops that are crucial for binding both the sugar donor and acceptor molecules. nih.gov

Kinetic studies will also be necessary to determine the substrate specificity and catalytic efficiency of these enzymes. By comparing the kinetic parameters for Gal(α1-4)Glc(α1-2β)Fruf with those of other oligosaccharides, researchers can build a detailed picture of the structural determinants of enzyme recognition. Site-directed mutagenesis can then be employed to probe the function of specific residues within the enzyme's active site.

Exploration of Specific Biological Roles in Model Organisms Beyond Mammalian Systems

While much of glycobiology has focused on mammalian systems, a vast diversity of glycan structures and functions exists in other organisms, including plants, insects, and microorganisms. Investigating the presence and biological roles of Gal(α1-4)Glc(α1-2β)Fruf in these non-mammalian models could uncover novel biological pathways and functions.

For example, in plants, oligosaccharides are involved in cell wall structure, energy storage, and defense signaling. In insects, they play roles in development and immunity. In microorganisms, cell surface glycans are often critical for host-pathogen interactions. nih.gov Research in this area could involve screening various organisms for the presence of the trisaccharide or the enzymes required for its synthesis.

Once identified in a model organism, genetic and molecular tools can be used to investigate its function. For instance, knocking out a gene encoding a putative glycosyltransferase involved in its synthesis and observing the resulting phenotype could reveal its biological role.

Integration with Omics Technologies (Glycomics, Glycoproteomics) for Comprehensive Understanding

The advent of high-throughput "omics" technologies offers a powerful approach to understanding the role of Gal(α1-4)Glc(α1-2β)Fruf in a broader biological context. Glycomics, the comprehensive study of the entire set of glycans in an organism, can be used to determine the abundance and distribution of this trisaccharide in different tissues and developmental stages.

Glycoproteomics, which focuses on identifying and characterizing glycoproteins, can reveal which proteins are modified with Gal(α1-4)Glc(α1-2β)Fruf. This is a crucial step in understanding its function, as the attachment of a glycan to a protein can modulate its stability, localization, and interaction with other molecules.

Mass spectrometry-based techniques are central to both glycomics and glycoproteomics, allowing for the sensitive detection and structural characterization of complex glycans. Integrating these data with other omics datasets, such as genomics and proteomics, will provide a systems-level understanding of the biological pathways in which Gal(α1-4)Glc(α1-2β)Fruf is involved.

Development of Advanced Computational Models for Glycan Structure-Function Prediction

Computational modeling provides a powerful tool for predicting the three-dimensional structure of glycans and understanding how their structure relates to their function. Given the inherent flexibility of oligosaccharides, molecular dynamics simulations can be used to explore the conformational landscape of Gal(α1-4)Glc(α1-2β)Fruf.

These models can be used to predict how the trisaccharide might interact with proteins, such as enzymes or lectins (carbohydrate-binding proteins). Docking studies can identify potential binding partners and provide insights into the molecular basis of recognition.

Furthermore, machine learning and artificial intelligence approaches can be trained on existing glycan structure and function data to develop predictive models. These models could be used to screen for potential biological activities of Gal(α1-4)Glc(α1-2β)Fruf and its derivatives, helping to prioritize experimental studies. The development of more accurate force fields for carbohydrates will be crucial for improving the predictive power of these computational models.

Q & A

Q. How is Gal(α1-4)Glc(α1-2β)Fruf structurally characterized in complex biological samples?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to resolve anomeric configurations (α/β) and linkage positions. Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm the sequence and branching. Enzymatic digestion with glycosidases (e.g., α-galactosidase or β-fructosidase) followed by HPLC analysis validates specific linkages .

- Data Interpretation : Compare fragmentation patterns in MS/MS with synthetic standards. Cross-validate results with glycan databases like GlyConnect or GlyTouCan, avoiding unreliable commercial sources .

Q. What enzymatic pathways synthesize Gal(α1-4)Glc(α1-2β)Fruf?

- Experimental Design : Reconstitute in vitro glycosylation reactions using purified glycosyltransferases (e.g., α1-4 galactosyltransferase for Gal-Glc linkages) and nucleotide sugar donors (UDP-Gal, UDP-Glc). Monitor reaction progress via thin-layer chromatography (TLC) or capillary electrophoresis .

- Challenges : Ensure strict control of pH (6.5–7.5) and temperature (37°C) to prevent side reactions. Validate enzyme specificity using knockout cell lines or competitive inhibitors .

Advanced Research Questions

Q. How do contradictory reports on Gal(α1-4)Glc(α1-2β)Fruf’s receptor binding affinities arise, and how can they be resolved?

- Data Contradiction Analysis : Discrepancies may stem from variations in assay conditions (e.g., ionic strength, pH) or glycan presentation (free vs. lipid-conjugated forms). Use surface plasmon resonance (SPR) with immobilized glycan microarrays to standardize binding measurements .

- Resolution Strategy : Compare binding kinetics under physiological buffers (e.g., PBS at pH 7.4) versus non-physiological conditions. Include negative controls (e.g., scrambled glycan sequences) to exclude nonspecific interactions .

Q. What is the role of Gal(α1-4)Glc(α1-2β)Fruf in Fabry disease pathology?

- Mechanistic Insight : In Fabry disease, α-galactosidase A deficiency leads to accumulation of glycolipids like globotriaosylceramide (Gb3), which shares structural homology with Gal(α1-4)Glc(α1-2β)Fruf. Use CRISPR-edited cell lines to study lysosomal storage of analogous glycans via fluorescence microscopy and lipidomic profiling .

- Functional Assays : Measure enzymatic activity of α-galactosidase A in patient-derived fibroblasts using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) .

Methodological Challenges and Solutions

Q. How can researchers distinguish Gal(α1-4)Glc(α1-2β)Fruf from isomeric glycans in mass spectrometry?

- Advanced MS Techniques : Apply ion mobility spectrometry (IMS) coupled with MS to separate isomers based on collision cross-sectional differences. Use derivatization (e.g., permethylation) to enhance ionization efficiency and reduce fragmentation ambiguity .

- Validation : Synthesize isotopically labeled internal standards (e.g., ¹³C-Glc) to spike into samples for quantitative tracking .

Q. What in vivo models are suitable for studying Gal(α1-4)Glc(α1-2β)Fruf’s immunomodulatory effects?

- Animal Models : Use transgenic mice expressing human glycosyltransferases to recapitulate glycan biosynthesis. For pathogen interaction studies, infect models with E. coli O157:H7 (which binds Gb3-like structures) and monitor glycan-dependent adhesion via histopathology .

- Ethical Considerations : Adhere to institutional guidelines for genetic modification and pathogen handling, as outlined in informed consent frameworks .

Data Reproducibility and Reporting

Q. How should researchers document synthetic protocols for Gal(α1-4)Glc(α1-2β)Fruf to ensure reproducibility?

- Best Practices : Report exact molar ratios of enzymes/substrates, reaction durations, and purification steps (e.g., gel filtration chromatography). Deposit raw NMR/MS data in public repositories like GlycoPOST .

- Common Pitfalls : Omitting trace metal contaminants (e.g., Zn²⁺ in buffers) can alter enzyme activity. Specify water purity (e.g., Milli-Q grade) in methods .

Q. What bioinformatics tools analyze glycan-protein interaction networks involving Gal(α1-4)Glc(α1-2β)Fruf?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.